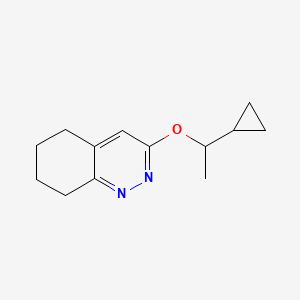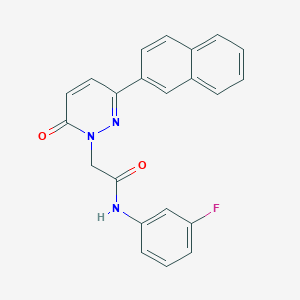![molecular formula C15H17N3O7S2 B2969470 4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide CAS No. 690247-63-3](/img/structure/B2969470.png)
4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C15H17N3O7S2 . It is a derivative of benzenesulfonamide .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “this compound”, involves a multistep process . One of the key steps in the synthesis is the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzenesulfonamide core, which is substituted with a methoxy group, a nitro group, and a sulfamoylphenylethyl group .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
One study discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yields. These compounds show promising applications in photodynamic therapy (PDT) for cancer treatment due to their excellent photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Properties
Research into N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides has shown that these compounds exhibit biofilm inhibitory action against Escherichia coli, suggesting their potential as antibacterial agents. This study highlights the importance of exploring benzenesulfonamide derivatives for their antimicrobial properties, which could lead to the development of new therapeutic strategies against bacterial infections (Abbasi et al., 2019).
Inhibitory Effects on Enzymes
A series of benzenesulfonamides have been synthesized and tested for their inhibitory effects on carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes. These studies are crucial for the discovery of new drugs targeting these enzymes, with applications in treating conditions such as glaucoma, epilepsy, and Alzheimer's disease. The research demonstrates the potential of benzenesulfonamide derivatives as enzyme inhibitors, paving the way for further drug development and understanding of enzyme function (Tuğrak et al., 2020).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various benzenesulfonamide derivatives for potential applications in medicinal chemistry are an active area of research. These compounds are explored for their pharmacological activities, including antihypertensive, diuretic, and antidiabetic potentials. Such studies contribute to the understanding of the structure-activity relationship (SAR) of these compounds, essential for designing more effective and specific therapeutic agents (Rahman et al., 2014).
Zukünftige Richtungen
Future research on “4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide” could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and investigating its physical and chemical properties in more detail. Additionally, more studies are needed to understand its safety profile and potential hazards .
Eigenschaften
IUPAC Name |
4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O7S2/c1-25-15-7-6-13(10-14(15)18(19)20)27(23,24)17-9-8-11-2-4-12(5-3-11)26(16,21)22/h2-7,10,17H,8-9H2,1H3,(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQPGDRNRXLGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)
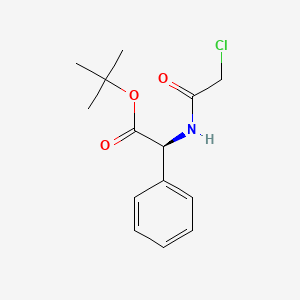

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2969391.png)

![3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide](/img/structure/B2969394.png)
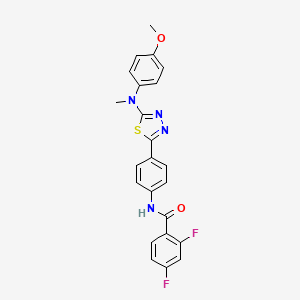
![Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2969399.png)
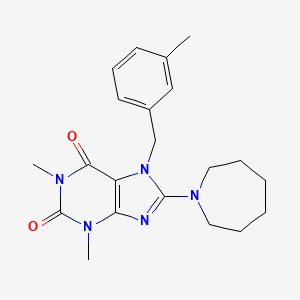
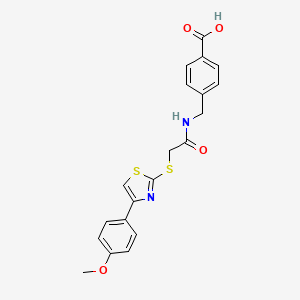
![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2969403.png)
